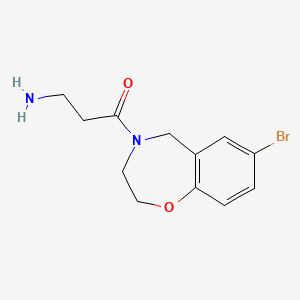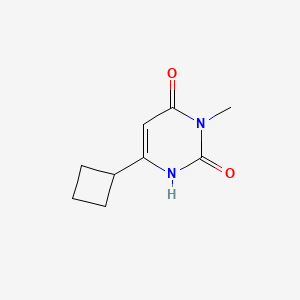
3-Cyclopropyl-6-(oxolan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Vue d'ensemble
Description
3-Cyclopropyl-6-(oxolan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione (3-COP) is a synthetic organic compound used in laboratory experiments. It is a member of the cyclopropyl pyrimidine family and is used as a building block for synthesizing other organic molecules. 3-COP is a versatile compound with a wide range of applications in scientific research and its biochemical and physiological effects have been studied extensively.
Applications De Recherche Scientifique
Synthesis and Characterization
- The compound 3-Cyclopropyl-6-(oxolan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is structurally related to tetrahydropyrimidine-2,4-dione derivatives, which have been extensively studied for their chemical properties and synthesis techniques. These derivatives have shown significant importance in scientific research due to their broad spectrum of activities, including inhibitory effects against certain diseases and viruses, and potential use in nonlinear optical applications.
- Mekuskiene et al. (2006) and Gavrilović et al. (2018) have conducted studies on the synthesis of pyrimidine-2,4-dione derivatives, exploring their reactions with various electrophiles and their potential applications, focusing on environmental-friendly protocols and broad substrate scope. These studies provide valuable insights into the chemical behavior and synthesis routes of related compounds, offering a foundation for further research into the applications of this compound in scientific research (Mekuskiene & Vainilavicius, 2006), (Gavrilović et al., 2018).
Molecular Structure and Properties
- The molecular structure and properties of compounds structurally similar to this compound have been a subject of interest. For instance, El‐Brollosy et al. (2012) and Al-Abdullah et al. (2014) have performed detailed studies on the molecular structure, vibrational spectra, and chemical properties of tetrahydropyrimidine-2,4-dione derivatives. These studies have revealed insights into the planarity of the pyrimidine rings, the hydrogen bonding patterns, and the potential for nonlinear optical applications due to the significant hyperpolarizability of these compounds (El‐Brollosy et al., 2012), (Al-Abdullah et al., 2014).
Catalytic and Synthetic Applications
- The synthesis of novel derivatives related to pyrimidine-2,4-dione is an area of significant interest, with researchers like Ambati et al. (2020) focusing on the use of task-specific magnetic ionic liquids as catalysts for synthesizing highly functionalized derivatives. This approach highlights the versatility of these compounds in chemical synthesis and the ongoing efforts to develop more efficient and environmentally friendly catalytic processes (Ambati et al., 2020).
Supramolecular Chemistry and Heterocyclic Derivatives
- Fonari et al. (2004) have explored the use of pyrimidine derivatives in the formation of novel supramolecular assemblies. Their work demonstrates the potential of these compounds in creating complex structures through extensive hydrogen bonding interactions, indicating the role of this compound in the field of supramolecular chemistry (Fonari et al., 2004).
Propriétés
IUPAC Name |
3-cyclopropyl-6-(oxolan-2-yl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c14-10-6-8(9-2-1-5-16-9)12-11(15)13(10)7-3-4-7/h6-7,9H,1-5H2,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFUGWNYKRSYJCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=CC(=O)N(C(=O)N2)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Chloro-1-[4-(thiolan-3-yl)piperazin-1-yl]butan-1-one](/img/structure/B1484105.png)
![2-Chloro-1-[3-(methoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1484106.png)


![6-{Bicyclo[2.2.1]hept-5-en-2-yl}pyrimidin-4-amine](/img/structure/B1484109.png)
![6-[(4-Fluorophenoxy)methyl]-2-methylpyrimidin-4-amine](/img/structure/B1484110.png)
![6-{Bicyclo[2.2.1]hept-5-en-2-yl}-2-cyclopropylpyrimidin-4-amine](/img/structure/B1484112.png)


![6-[(4-Bromophenyl)methyl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1484120.png)
![2-Amino-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)propan-1-one](/img/structure/B1484124.png)
![1-[(4-Ethenylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B1484125.png)
![1-{4-[3-(Hydroxymethyl)pyrrolidin-1-yl]piperidin-1-yl}ethan-1-one](/img/structure/B1484127.png)